Phenol, p-(bis(2-bromoethyl)amino)-

Description

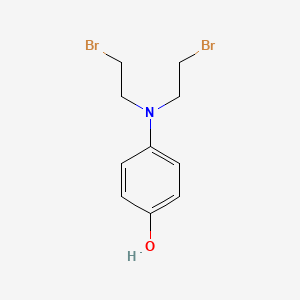

Phenol, p-(bis(2-bromoethyl)amino)- (CAS 22953-43-1) is a brominated alkylating agent with the molecular formula C₁₇H₁₆Br₂N₂O₄ and a molecular weight of 472.13 g/mol . Its structure features a central phenol ring substituted at the para position with a bis(2-bromoethyl)amino group and esterified with a 3-nitrobenzoate moiety. Key physicochemical properties include:

- Boiling point: 563.9°C (760 mmHg)

- Density: 1.673 g/cm³

- LogP (hydrophobicity): 4.8

- Topological polar surface area: 75.4 Ų .

This compound is part of a class of nitrogen mustard derivatives, known for their DNA alkylating properties, which disrupt cancer cell proliferation . Its ester group (3-nitrobenzoate) may influence solubility and prodrug activation mechanisms, as seen in related anticancer agents .

Properties

CAS No. |

21667-05-0 |

|---|---|

Molecular Formula |

C10H13Br2NO |

Molecular Weight |

323.02 g/mol |

IUPAC Name |

4-[bis(2-bromoethyl)amino]phenol |

InChI |

InChI=1S/C10H13Br2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2 |

InChI Key |

SVMALHWUCBPBFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(CCBr)CCBr)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(2-bromoethyl)amino]phenol typically involves the reaction of 4-aminophenol with 2-bromoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product .

Industrial Production Methods: In industrial settings, the production of 4-[bis(2-bromoethyl)amino]phenol is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-[Bis(2-bromoethyl)amino]phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed:

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Various substituted phenols and amines.

Scientific Research Applications

4-[Bis(2-bromoethyl)amino]phenol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the manufacture of dyes, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-[bis(2-bromoethyl)amino]phenol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction is mediated through the bromine atoms, which act as electrophilic centers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkylating Agents with Bis(2-bromoethyl)amino Groups

p-(Bis(2-bromoethyl)amino)benzoic Acid (CAS 22953-41-9)

- Structure: Lacks the phenol and ester groups; instead, it has a carboxylic acid substituent.

- Toxicity: Intraperitoneal LD₅₀ in rodents is 55 mg/kg, with decomposition releasing toxic NOₓ and Br⁻ gases .

- Application : Primarily a precursor for synthesizing ester derivatives like the 3-nitrobenzoate .

N,N-Bis(2-bromoethyl)aniline (CAS 22953-41-9)

- Structure: Replaces the phenol group with an aniline ring.

- Toxicity : Intraperitoneal LD₅₀ of 55 mg/kg , similar to the benzoic acid derivative, but lacks ester functionality .

- Reactivity : Used in synthesizing heterocycles and prodrugs via nucleophilic substitution reactions .

Evofosfamide (USAN BC-141)

- Structure : Contains a bis(2-bromoethyl)phosphorodiamidate group linked to a nitroimidazole moiety.

- Mechanism : A hypoxia-activated prodrug; the phosphorodiamidate group releases DNA-crosslinking bromoethylamine radicals under low oxygen conditions .

- Advantage: Targeted activation reduces systemic toxicity compared to non-prodrug alkylators .

Ester Derivatives of Phenol, p-(bis(2-bromoethyl)amino)-

p-(Bis(2-bromoethyl)amino)phenyl p-Toluate (CAS 22954-16-1)

- Structure : Substitutes the 3-nitrobenzoate with a p-toluate (methyl-benzoate) group.

- Impact : Increased hydrophobicity (logP ~5.2) enhances membrane permeability but may reduce aqueous solubility .

p-(Bis(2-bromoethyl)amino)phenyl o-Ethylbenzoate

Chlorinated Analogs

4-[p-Bis(2-chloroethyl)aminophenyl]butyric Acid

Key Research Findings

Anticancer Activity

- The difluorinated prodrug {4-[bis(2-bromoethyl)amino]-3,5-difluorobenzoyl}-L-glutamic acid shows superior in vivo antitumor activity due to carboxypeptidase G2-mediated activation, releasing cytotoxic bromoethylamines .

- Evofosfamide ’s hypoxia-targeted design reduces off-target effects, achieving 80% tumor growth inhibition in preclinical models .

Toxicity Profiles

| Compound | CAS | LD₅₀ (Intraperitoneal) | Decomposition Products |

|---|---|---|---|

| Phenol, p-(bis(2-bromoethyl)amino)- | 22953-43-1 | Not reported | Br⁻, NOₓ |

| p-(Bis(2-bromoethyl)amino)benzoic Acid | 22953-41-9 | 55 mg/kg | Br⁻, NOₓ |

| 1,4-Bis(bromoacetoxy)-2-butene | 20679-58-7 | Not reported | Br⁻ |

| Bis(3-bromo-4-hydroxyphenyl)mercury | 2045-19-4 | 21 mg/kg (muscle) | Hg, Br⁻ |

Biological Activity

Phenol, p-(bis(2-bromoethyl)amino)- is a chemical compound with significant biological activity, particularly in the context of medicinal chemistry and cancer therapy. This article explores its biological properties, focusing on its mechanism of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

Phenol, p-(bis(2-bromoethyl)amino)- has the molecular formula C10H13Br2NO, characterized by a phenolic core with a bis(2-bromoethyl)amino substituent. The presence of two bromine atoms enhances its reactivity, particularly as an alkylating agent. The compound's structure allows it to interact covalently with nucleophilic sites in biological molecules such as DNA and proteins, which is crucial for its biological activity.

The primary mechanism through which Phenol, p-(bis(2-bromoethyl)amino)- exerts its biological effects is through alkylation . This process involves the formation of covalent bonds with nucleophilic sites in DNA, leading to cross-linking that inhibits DNA replication and transcription. Such interactions are particularly relevant in targeting rapidly dividing cancer cells. The compound's ability to form stable adducts with DNA can lead to cytotoxic effects, making it a candidate for anticancer therapies.

Comparative Analysis with Similar Compounds

To understand the unique properties of Phenol, p-(bis(2-bromoethyl)amino)-, it is essential to compare it with other known alkylating agents:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 4-[Bis(2-chloroethyl)amino]phenol | Contains chloroethyl groups instead of bromo | Known for its strong alkylating ability in chemotherapy |

| Chlorambucil | Nitrogen mustard structure | Widely used in cancer treatment; similar alkylating mechanism |

| Melphalan | Contains a phenylalanine moiety | Effective against multiple myeloma; similar reactivity |

| Cyclophosphamide | Phosphoramide structure | Broad-spectrum anticancer agent; unique due to phosphorous |

Phenol, p-(bis(2-bromoethyl)amino)- stands out due to its specific substitution pattern on the phenolic ring and the presence of bromine atoms, which may enhance its reactivity compared to other alkylating agents.

Case Studies and Research Findings

Several studies have explored the biological activity of Phenol, p-(bis(2-bromoethyl)amino)-:

- Cytotoxicity Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies show that related alkylating agents can reduce cell viability in leukemia and solid tumors by inducing apoptosis.

- Mechanistic Insights : A study highlighted the interaction of Phenol, p-(bis(2-bromoethyl)amino)- with cellular DNA. The formation of DNA adducts was confirmed using mass spectrometry and electrophoretic mobility shift assays (EMSAs), demonstrating the compound's potential as a therapeutic agent against malignancies.

- Comparative Efficacy : In comparative studies against other alkylating agents like chlorambucil and melphalan, Phenol, p-(bis(2-bromoethyl)amino)- showed promising results in inhibiting tumor growth in preclinical models. These findings suggest that while it shares mechanisms with established drugs, it may offer advantages in terms of selectivity or reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.